4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid
Overview
Description
4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid: is a heterocyclic compound that features a thiophene ring substituted with a tetrazole group and a carboxylic acid group
Mechanism of Action
Target of Action
Tetrazoles, a class of compounds to which this molecule belongs, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They are often involved in receptor-ligand interactions .
Mode of Action
Tetrazoles are known for their electron-donating and electron-withdrawing properties, which can influence their interaction with targets . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .
Biochemical Pathways
Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazoles have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to form hydrogen bonds with amino acid residues in enzyme active sites, which can modulate enzyme activity . Additionally, this compound can act as a ligand, binding to specific proteins and altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways . Furthermore, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes . These changes in cellular processes can have significant impacts on cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced or diminishing over time . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Identifying the optimal dosage is crucial for maximizing the therapeutic potential of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have distinct biological activities . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its biological activity . For instance, it may be transported into cells via specific membrane transporters and distributed to various cellular compartments . Understanding these transport mechanisms is crucial for predicting the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding its subcellular localization is essential for elucidating its molecular mechanisms and biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2,5-dimethylthiophene with appropriate reagents.
Introduction of the Tetrazole Group: The tetrazole group is introduced via a cycloaddition reaction involving azides and nitriles.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the thiophene ring.
Reduction: Reduction reactions can target the tetrazole group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring or tetrazole group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or reduced tetrazole derivatives.
Substitution: Products vary depending on the substituents introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry:
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as conductivity or stability.
Agriculture: It may be used in the development of agrochemicals for pest control or plant growth regulation.
Comparison with Similar Compounds
4,5-Dimethyl-2-(1h-tetrazol-1-yl)thiophene-3-carboxylic acid: This compound differs in the position of the nitrogen in the tetrazole ring.
4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxamide: This compound has an amide group instead of a carboxylic acid group.
Uniqueness: 4,5-Dimethyl-2-(2h-tetrazol-2-yl)thiophene-3-carboxylic acid is unique due to the presence of both a tetrazole group and a carboxylic acid group on the thiophene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
4,5-dimethyl-2-(tetrazol-2-yl)thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c1-4-5(2)15-7(6(4)8(13)14)12-10-3-9-11-12/h3H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTULLQKXGXCBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)N2N=CN=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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